

The Solubility Profile of 1-Caffeoylquinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Caffeoylquinic acid

Cat. No.: B1247766

[Get Quote](#)

An in-depth examination of the solubility of **1-Caffeoylquinic acid** in Dimethyl Sulfoxide (DMSO) and other common organic solvents, providing essential data and protocols for scientific applications.

Introduction

1-Caffeoylquinic acid (1-CQA), a significant phenolic compound found in various plants, is the focus of extensive research due to its potential therapeutic properties, including antioxidant and anti-inflammatory activities. A critical parameter for researchers, scientists, and drug development professionals is its solubility in various solvents, which underpins the design of in vitro and in vivo studies, as well as formulation development. This technical guide provides a comprehensive overview of the solubility of **1-Caffeoylquinic acid**, with a particular focus on DMSO and other commonly used organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for **1-Caffeoylquinic acid** is paramount for accurate experimental design. The following table summarizes the available quantitative and qualitative solubility information for **1-Caffeoylquinic acid**. For comparative purposes, solubility data for its well-known isomer, Chlorogenic Acid (3-O-Caffeoylquinic acid), is also included.

| Compound | Solvent | Solubility | Molar Solubility (mM) | Notes |
|-------------------------|---------------------------|----------------|-----------------------|---|
| 1-Caffeoylquinic Acid | Dimethyl Sulfoxide (DMSO) | 250 mg/mL[1] | 705.60 mM[1] | Requires sonication for dissolution.[1] |
| Methanol | Soluble[2][3] | Not Quantified | - | |
| Ethanol | Soluble[2][3] | Not Quantified | - | |
| Acetone | Soluble[2][4] | Not Quantified | - | |
| Chloroform | Soluble[2][4] | Not Quantified | - | |
| Dichloromethane | Soluble[2][4] | Not Quantified | - | |
| Ethyl Acetate | Soluble[2][4] | Not Quantified | - | |
| Pyridine | Soluble[3] | Not Quantified | - | |
| Chlorogenic Acid | Dimethyl Sulfoxide (DMSO) | ~50 mg/mL[5] | ~141.1 mM | - |
| Ethanol | ~25 mg/mL[5][6] | ~70.6 mM | - | |
| Dimethylformamide (DMF) | ~71 mg/mL[5] | ~200.4 mM | - | |

Note: The molecular weight of **1-Caffeoylquinic acid** is 354.31 g/mol .

Experimental Protocol: Determination of Solubility via Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[7][8] The following protocol outlines the key steps for determining the solubility of **1-Caffeoylquinic acid**.

Materials and Equipment

- **1-Caffeoylquinic acid** (solid)
- Solvent of interest (e.g., DMSO, ethanol)
- Glass vials with screw caps
- Orbital shaker or vortex mixer
- Centrifuge
- Syringe filters (0.22 μm)
- UV-Vis Spectrophotometer
- Analytical balance
- Volumetric flasks and pipettes

Methodology

- **Preparation of Supersaturated Solution:** Add an excess amount of solid **1-Caffeoylquinic acid** to a known volume of the solvent in a glass vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
- **Equilibration:** Seal the vials and place them on an orbital shaker or vortex mixer. Agitate the samples at a constant temperature for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.^[9]
- **Phase Separation:** After equilibration, centrifuge the vials at a high speed to pellet the excess undissolved solid.
- **Sample Collection and Filtration:** Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 μm syringe filter to remove any remaining microparticles.^[9]
- **Quantification via UV-Vis Spectrophotometry:**

- Wavelength of Maximum Absorbance (λ_{max}): Prepare a dilute standard solution of **1-Caffeoylquinic acid** in the solvent of interest and scan its absorbance across a range of wavelengths (e.g., 200-400 nm) to determine the λ_{max} .
- Calibration Curve: Prepare a series of standard solutions of **1-Caffeoylquinic acid** of known concentrations. Measure the absorbance of each standard at the predetermined λ_{max} and plot a calibration curve of absorbance versus concentration.
- Sample Analysis: Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample at the λ_{max} .
- Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of **1-Caffeoylquinic acid** in the diluted sample. Account for the dilution factor to calculate the final solubility in the original supernatant, typically expressed in mg/mL or M.

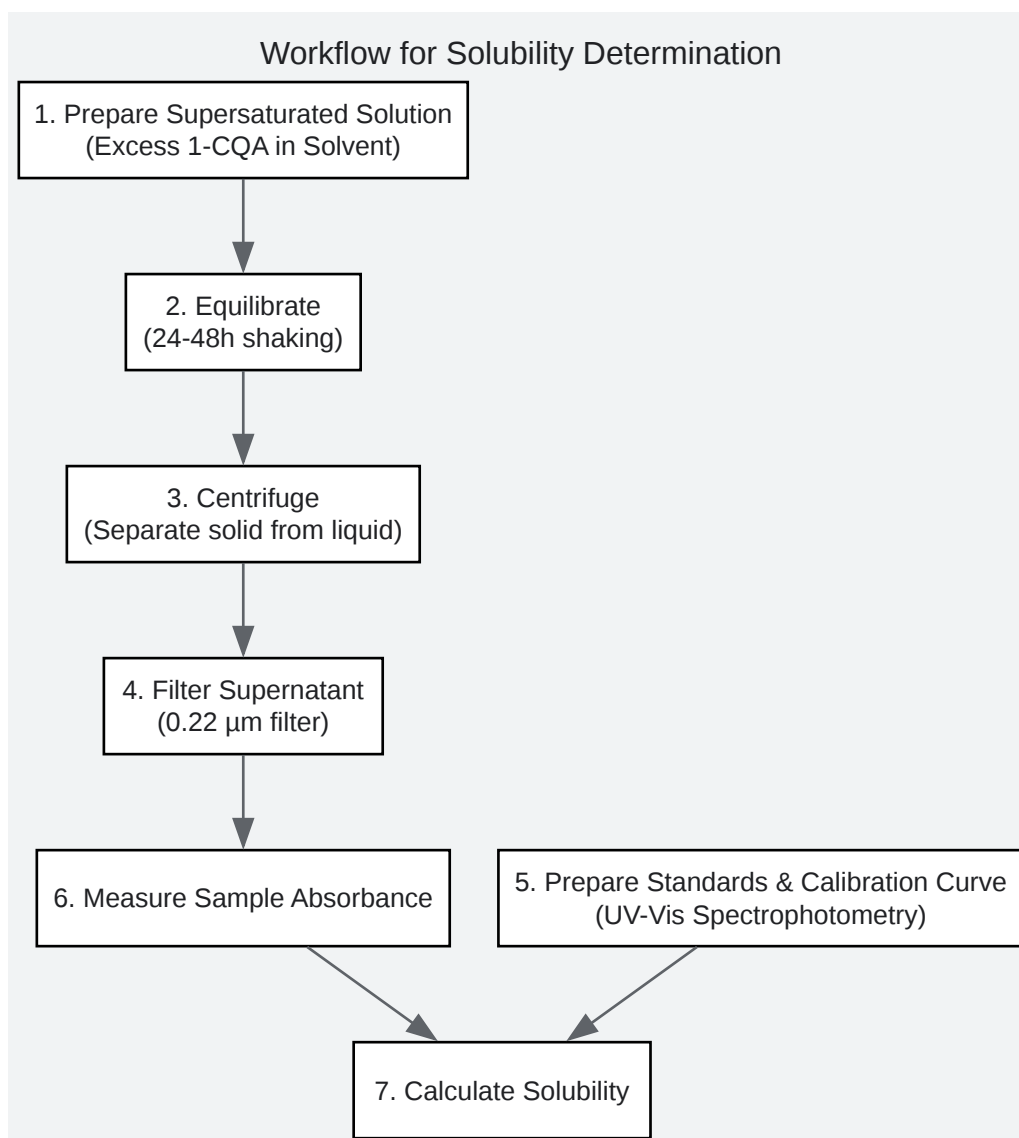
Visualization of an Associated Signaling Pathway

1-Caffeoylquinic acid and its isomers have been identified as inhibitors of the Nuclear Factor-kappa B (NF- κ B) signaling pathway.^{[2][10]} This pathway is a critical regulator of inflammatory responses, and its inhibition is a key mechanism behind the anti-inflammatory effects of these compounds.

Caption: Inhibition of the NF- κ B signaling pathway by **1-Caffeoylquinic acid**.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of **1-Caffeoylquinic acid**.



[Click to download full resolution via product page](#)

Caption: General workflow for determining the solubility of **1-Caffeoylquinic acid**.

Conclusion

This technical guide provides a foundational understanding of the solubility of **1-Caffeoylquinic acid** in DMSO and other organic solvents. The high solubility in DMSO makes it an excellent solvent for preparing stock solutions for a wide range of biological assays. While quantitative data in other organic solvents remains to be fully elucidated, the provided qualitative information and the detailed experimental protocol offer a solid framework for researchers to conduct their own solubility assessments. The visualization of its inhibitory action on the NF-κB pathway further contextualizes the importance of this compound in inflammation research. This

guide serves as a valuable resource for scientists and professionals in the field of drug discovery and natural product research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 1-Caffeoylquinic acid CAS#: 1241-87-8 [m.chemicalbook.com]
- 3. 1-Caffeoylquinic acid | CAS:1241-87-8 | Manufacturer ChemFaces [chemfaces.com]
- 4. 1-Caffeoylquinic acid | 1241-87-8 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Solubility Profile of 1-Caffeoylquinic Acid: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1247766#1-caffeoylquinic-acid-solubility-in-dmso-and-other-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com